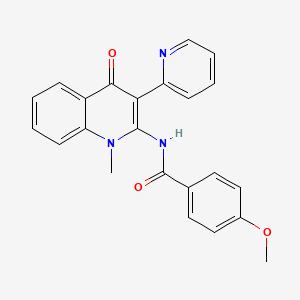

4-methoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Description

4-Methoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a heterocyclic compound featuring a 1,4-dihydroquinolin-4-one core modified with a pyridin-2-yl group at position 3, a methyl group at position 1, and a 4-methoxybenzamide substituent at position 2.

Properties

IUPAC Name |

4-methoxy-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-26-19-9-4-3-7-17(19)21(27)20(18-8-5-6-14-24-18)22(26)25-23(28)15-10-12-16(29-2)13-11-15/h3-14H,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFNEJPTRWROGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 385.42 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound exhibits a solubility profile that makes it suitable for various research applications. Its structural characteristics include a methoxy group and a quinoline moiety, which are often associated with biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O3 |

| Molecular Weight | 385.42 g/mol |

| CAS Number | 883964-65-6 |

| Solubility | Soluble |

Biological Activity Overview

Research indicates that compounds similar to 4-methoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide may exhibit various biological activities, including:

- Antiviral Activity : Studies on related compounds have shown effectiveness against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, derivatives of benzamide have demonstrated broad-spectrum antiviral effects by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication .

- Antitumor Properties : The compound's structural components suggest potential antitumor activity, particularly through mechanisms involving the inhibition of specific kinases or pathways associated with cancer cell proliferation. In related studies, compounds targeting similar pathways have shown promising results in xenograft models .

- Anti-inflammatory Effects : Compounds within the same chemical class have also been observed to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antiviral Activity Against HBV

A study focused on N-phenylbenzamide derivatives revealed that certain compounds could effectively inhibit HBV replication in vitro and in vivo. The mechanism involved the modulation of intracellular A3G levels, which are crucial for antiviral defense .

Case Study 2: Antitumor Efficacy

In a study examining the combination of trametinib and 4-methylumbelliferone (a structural analog), significant antitumor effects were noted in malignant pleural mesothelioma models. This suggests that similar compounds could enhance therapeutic efficacy when used in combination therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with several bioactive molecules, enabling comparative analysis of key features:

Core Heterocyclic Scaffold

- Target Compound: 1,4-Dihydroquinolin-4-one core with substitutions at positions 1 (methyl), 2 (benzamide), and 3 (pyridin-2-yl).

- Z4 (N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide): Similar 1,4-dihydroquinolin-4-one core but substituted at position 3 with a carboxamide group and at position 1 with a bulky 2,4-di-tert-butyl-5-hydroxyphenyl group. The absence of a pyridinyl moiety in Z4 may reduce interactions with metal ions or polar binding pockets compared to the target compound .

Pyridinyl Substituents

- The thioether linkage in Z2/Z3 contrasts with the direct amide bond in the target compound, altering metabolic stability .

Amide Linkages and Substituents

- Z4: Carboxamide at position 3 with a sterically hindered phenolic substituent may limit membrane permeability but improve target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.